molecular formula C41H72NaO8P B1394232 Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate CAS No. 322647-61-0

Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

Cat. No. B1394232
M. Wt: 747 g/mol
InChI Key: ZNLBWELULQXDSY-JNZHLZGHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate” is a chemical compound with the molecular formula C41H72NaO8P1. It has a molecular weight of 747 g/mol1. This product is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C41H72NaO8P1. However, I couldn’t find any detailed structural analysis.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetra-Deuterated pAEA : A labile intermediate phospho-anandamide (pAEA) was synthesized for quantitative analysis in biological systems, utilizing a related compound for accurate measurement in novel biosynthetic pathways (Cheng et al., 2008).

  • Study on Monoacylglycerol Lipase and Fatty Acid Amide Hydrolase Inhibitors : Heterocyclic analogs based on the structure of 2-arachidonoylglycerol (2-AG) were synthesized, highlighting the importance of the compound in understanding the inhibition of 2-AG hydrolysis, a potential target for drug development (Cisneros et al., 2007).

Biochemistry and Pharmacology

  • Role in Prostaglandin Synthesis : The compound plays a role in the cyclooxygenase (COX) activity, which is crucial for the formation of prostaglandins and thromboxanes, indicating its importance in inflammatory processes and other physiological functions (Izzo & Mitchell, 2019).

  • Biosynthesis of Hydroxyeicosa Tetraenoic Acid : The synthesis of hydroxyeicosa tetraenoic acid, a biologically active compound, involved a related process, suggesting its potential in understanding lipid oxidation processes in clinical contexts (Conrow et al., 2011).

  • Study of Endocannabinoids : Research into the structural requirements for the interaction of endocannabinoids with receptors, transporters, and enzymes involved compounds with similar structures, helping to understand the biological activity and therapeutic potential of these substances (van der Stelt et al., 2002).

Chemical Analysis and Characterization

  • Identification in Marine Algae : A lipobetaine with a similar structure was identified in red algae, demonstrating the diversity of these compounds in nature and their potential applications in marine biochemistry (Ishida et al., 1994).

  • Crystal Structure Analysis : Studies on compounds with similar sodium salts, like Na8.5H1.5[GeW9O34]·20H2O, provided insights into crystallography and the arrangement of molecules, crucial for understanding material properties and applications (Cao et al., 2003).

  • Subcellular Distribution in Biological Systems : The distribution of oxygenated polyenoic fatty acids in rabbit reticulocyte membranes included compounds structurally related, highlighting the role of these compounds in cellular processes and their potential as biomarkers (Kühn et al., 1990).

Safety And Hazards

There is no specific safety and hazard information available for this compound. However, as it is for research use only, it should be handled with appropriate safety measures1.


Future Directions

The future directions and potential applications of this compound are not specified in the available resources.


Please note that this is a very specific and technical query, and the available online resources may not have comprehensive information. For more detailed information, it would be best to refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

sodium;[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46);/q;+1/p-1/b13-11-,19-17-,24-22-,30-28-;/t39-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLBWELULQXDSY-JNZHLZGHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677122
Record name Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

CAS RN

322647-61-0
Record name Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
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Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

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